molecular formula C19H22N2O2 B3127005 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone CAS No. 338396-68-2

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone

Cat. No.: B3127005
CAS No.: 338396-68-2
M. Wt: 310.4 g/mol
InChI Key: USOKYESIBPHMER-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives can exhibit a wide range of biological activity .

Scientific Research Applications

  • Crystal Structure and Density Functional Theory (DFT) Calculations : Compounds similar to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone have been synthesized and analyzed for their crystal structures and molecular properties. For instance, Kumara et al. (2017) explored the crystal structure and performed Hirshfeld surface analysis and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. They provided insights into the reactive sites and the nature of intermolecular contacts in these compounds (Kumara et al., 2017).

  • Pharmacological Evaluation and Antipsychotic Potential : Derivatives of this compound have been evaluated for their potential as antipsychotics. Bhosale et al. (2014) conducted pharmacological evaluations of biphenyl moiety-linked aryl piperazine derivatives, demonstrating considerable anti-dopaminergic and anti-serotonergic activities in behavioral models. This study provides an understanding of the structure-activity relationship for these compounds (Bhosale et al., 2014).

  • Synthesis and Structural Analysis : Wujec and Typek (2023) focused on the synthesis of a novel compound similar to this compound, highlighting its structure and synthesis protocol. This research contributes to the understanding of the synthetic routes and structural characterization of such compounds (Wujec & Typek, 2023).

  • Selective Killing of Bacterial Persisters : A study by Kim et al. (2011) revealed that a chemical compound structurally related to this compound can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This research demonstrates a novel approach to addressing the issue of bacterial persistence in medical treatments (Kim et al., 2011).

  • Mannich Bases and Bioactivities : Gul et al. (2019) synthesized new Mannich bases with piperazines, including derivatives of this compound, and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study adds to the understanding of the biological activities and potential therapeutic applications of these compounds (Gul et al., 2019).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOKYESIBPHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211310
Record name 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338396-68-2
Record name 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338396-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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